molecular formula C8H11N3 B1594989 N-p-Tolyl-guanidine CAS No. 54015-04-2

N-p-Tolyl-guanidine

Cat. No.: B1594989
CAS No.: 54015-04-2
M. Wt: 149.19 g/mol
InChI Key: PKQYVFHRKFDVCH-UHFFFAOYSA-N
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Description

N-p-Tolyl-guanidine is an organic compound with the molecular formula C8H11N3 It is a derivative of guanidine, where one of the hydrogen atoms is replaced by a p-tolyl group (a benzene ring substituted with a methyl group at the para position)

Preparation Methods

Synthetic Routes and Reaction Conditions: N-p-Tolyl-guanidine can be synthesized through several methods. One common approach involves the reaction of p-toluidine with cyanamide in the presence of a base. The reaction typically proceeds as follows:

  • Reaction of p-toluidine with cyanamide:

      Reagents: p-toluidine, cyanamide

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      Product: this compound

  • Industrial Production Methods:

    • Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-p-Tolyl-guanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Amides, nitriles

    Reduction: Amines

    Substitution: Various substituted guanidines

Scientific Research Applications

N-p-Tolyl-guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • N-phenyl-guanidine: Similar structure but with a phenyl group instead of a p-tolyl group.
  • N-methyl-guanidine: Contains a methyl group instead of a p-tolyl group.
  • N,N’-diphenyl-guanidine: Contains two phenyl groups, providing different steric and electronic properties.

Properties

IUPAC Name

2-(4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYVFHRKFDVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328324
Record name N-p-Tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54015-04-2
Record name N-p-Tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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